N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N2O2S2 and its molecular weight is 384.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide and its derivatives have shown potential in anticancer research. Derivatives of this compound were synthesized and tested for their anticancer activities against a panel of human tumor cell lines. Some derivatives exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, indicating their potential as therapeutic agents in cancer treatment (Duran & Demirayak, 2012). Furthermore, a study involving the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems also demonstrated significant anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Antimicrobial and Antifungal Properties
Research has also explored the antimicrobial and antifungal properties of derivatives of this compound. A study focusing on rhodanine-3-acetic acid-based amides and esters, related to this compound, showed significant antimicrobial activity against mycobacteria, including Mycobacterium tuberculosis (Krátký et al., 2017). Another study involving the synthesis of novel thiazole derivatives demonstrated considerable antibacterial and antifungal activities, suggesting their potential use in treating microbial infections (Saravanan et al., 2010).
Antinociceptive and Anti-Inflammatory Applications
Compounds related to this compound have shown promise in antinociceptive and anti-inflammatory pharmacology. The antinociceptive properties of related compounds were studied, highlighting their potential in pain management (Porreca et al., 2006). Additionally, derivatives with anti-inflammatory activity were synthesized and evaluated, indicating their potential therapeutic use in inflammatory conditions (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-13-4-5-14(2)17(10-13)18-11-26-20(21-18)22-19(23)12-25-16-8-6-15(24-3)7-9-16/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFMYJVNHSNYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.